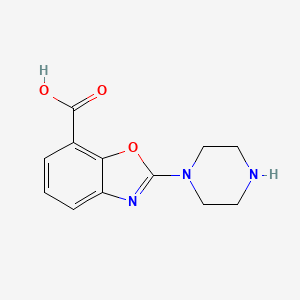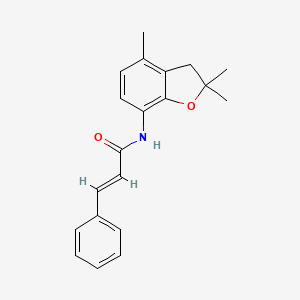
(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohols with aldehydes or ketones.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is studied for its potential as a building block for more complex molecules.
Biology
In biological research, benzofuran derivatives are often investigated for their potential as therapeutic agents due to their diverse biological activities.
Medicine
In medicine, compounds similar to this compound are explored for their potential use in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound of the benzofuran derivatives.
2,3-Dihydrobenzofuran: A reduced form of benzofuran.
7-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.
Uniqueness
(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the phenyl and amide groups, which may confer distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-9-11-17(19-16(14)13-20(2,3)23-19)21-18(22)12-10-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZLVXDDXVIET-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)C=CC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)/C=C/C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
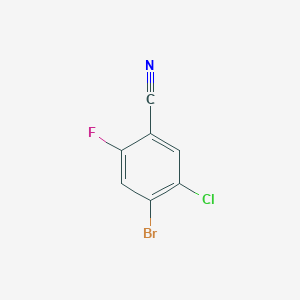
![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)
![3-Cyclopropyl-1-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2429316.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)
![4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429320.png)
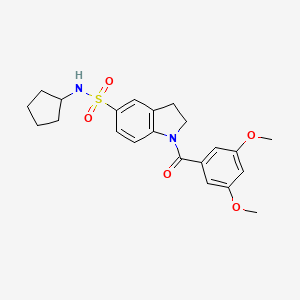
![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)
![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)
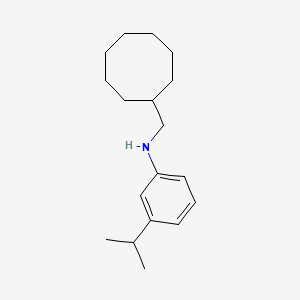
![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)
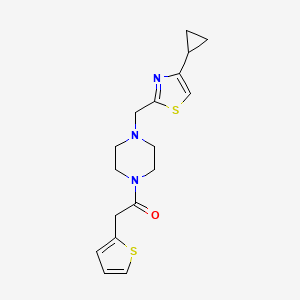
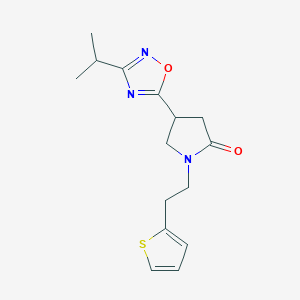
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
